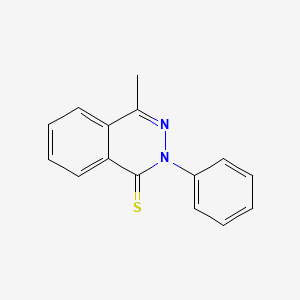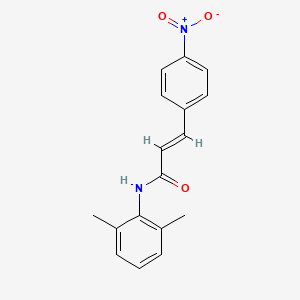
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the regulation of inflammation. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, including further studies on its potential anti-cancer properties, its effects on oxidative stress and inflammation, and its potential as a treatment for neurodegenerative diseases. Other future directions could include the development of new synthesis methods for N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea and the exploration of its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has already shown great promise as a potential anti-cancer agent, a tool for studying oxidative stress and inflammation, and a potential treatment for neurodegenerative diseases.
合成方法
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with morpholine and thiourea. Another synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine and thiourea. Both of these methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a wide range of scientific research applications, including as a potential anti-cancer agent, as a tool for studying the effects of oxidative stress, and as a potential treatment for neurodegenerative diseases. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have antioxidant and anti-inflammatory properties, making it a valuable tool for researchers studying these areas.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-10-3-4-12(18-2)11(9-10)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBWYQNKRMUTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)

